molecular formula C42H29BrO6 B12564705 1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene CAS No. 264883-34-3

1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene

Cat. No.: B12564705
CAS No.: 264883-34-3
M. Wt: 709.6 g/mol
InChI Key: BKAIPZAKTMETMA-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with two 3,5-diphenoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene typically involves multiple steps, starting from simpler benzene derivativesThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the diphenoxyphenoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, such as enzyme inhibition or receptor binding, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene is unique due to the presence of the large diphenoxyphenoxy groups, which can significantly influence its chemical and physical properties

Properties

CAS No.

264883-34-3

Molecular Formula

C42H29BrO6

Molecular Weight

709.6 g/mol

IUPAC Name

1-bromo-3,5-bis(3,5-diphenoxyphenoxy)benzene

InChI

InChI=1S/C42H29BrO6/c43-30-21-35(48-41-26-37(44-31-13-5-1-6-14-31)24-38(27-41)45-32-15-7-2-8-16-32)23-36(22-30)49-42-28-39(46-33-17-9-3-10-18-33)25-40(29-42)47-34-19-11-4-12-20-34/h1-29H

InChI Key

BKAIPZAKTMETMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)OC3=CC(=CC(=C3)Br)OC4=CC(=CC(=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7

Origin of Product

United States

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